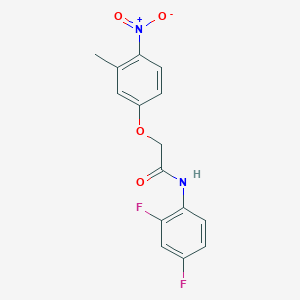![molecular formula C21H17ClN2O B5844618 4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5844618.png)
4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is also known as MLN4924, and it belongs to a class of compounds known as NEDD8-activating enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide involves inhibition of NEDD8-activating enzyme. This enzyme is responsible for activating the small ubiquitin-like modifier protein NEDD8, which then binds to and activates cullin-RING ligases (CRLs). CRLs are responsible for the ubiquitination and subsequent degradation of many proteins involved in cell cycle regulation and DNA damage response. Inhibition of NEDD8-activating enzyme leads to the accumulation of these proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide has been shown to have potent anticancer activity in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, 4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, potentially leading to improved treatment outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for studying cancer biology. However, one limitation of using this compound is its potential toxicity. While 4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide has minimal effects on normal cells, it can be toxic to certain cancer cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide. One area of interest is the development of more potent and selective NEDD8-activating enzyme inhibitors. Another area of interest is the identification of biomarkers that can predict the sensitivity of cancer cells to 4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide. Finally, there is interest in studying the potential use of 4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide in combination with other anticancer agents, such as radiation therapy and chemotherapy, to improve treatment outcomes.
Synthesemethoden
The synthesis of 4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide involves several steps. The first step involves the synthesis of 3-(1,3-dihydro-2H-isoindol-2-yl)phenyl)acetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-chlorobenzamide in the presence of a base to yield the final product, 4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide has been extensively studied for its potential use as an anticancer agent. This compound has been shown to inhibit the activity of NEDD8-activating enzyme, which is a key regulator of the ubiquitin-proteasome system. Inhibition of NEDD8-activating enzyme leads to the accumulation of certain proteins that are involved in cell cycle regulation and DNA damage response, ultimately leading to cell death.
Eigenschaften
IUPAC Name |
4-chloro-N-[3-(1,3-dihydroisoindol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-18-10-8-15(9-11-18)21(25)23-19-6-3-7-20(12-19)24-13-16-4-1-2-5-17(16)14-24/h1-12H,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLBZEFWWICEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5844536.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5844544.png)
![3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline](/img/structure/B5844553.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5844574.png)
![4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione](/img/structure/B5844581.png)
![4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5844589.png)
![2,8,9-trimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5844601.png)



![ethyl 2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5844638.png)
![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5844646.png)